![molecular formula C12H19NO2 B6353021 4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol CAS No. 1019551-80-4](/img/structure/B6353021.png)

4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol, also known as 4-amino-2-methoxyphenyl butan-2-amine, is an organic compound that has been studied for its wide range of applications in scientific research. This compound is of interest due to its unique chemical structure, which contains a phenol group, an amine group, and a methoxy group. It has been studied for its potential applications in drug development, biochemistry, and physiology.

Wissenschaftliche Forschungsanwendungen

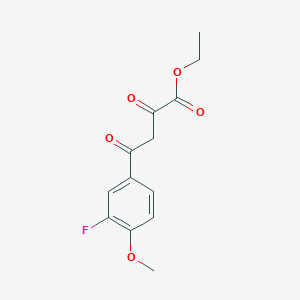

Chemical Reactions and Synthesis : One study discusses the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol, which leads to the formation of butyl ester of the corresponding acid, resistant to aminolysis (Novakov et al., 2017).

Analytical Applications in Chemistry : A study demonstrates the use of the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) of biologically important thiols, indicating potential analytical chemistry applications (Gatti et al., 1990).

Material Synthesis : The molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol synthesized via Schiff bases reduction route are reported, showing the relevance in the synthesis of materials like azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).

Photopolymerization Research : A study on nitroxide-mediated photopolymerization introduces a new alkoxyamine compound, which decomposes under UV irradiation to generate radicals, indicating its use in photopolymerization processes (Guillaneuf et al., 2010).

Synthesis of Pharmaceutical Intermediates : Research on the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a key intermediate of the anti-HCV drug simeprevir, indicates the compound's significance in pharmaceutical synthesis (Chenhon, 2015).

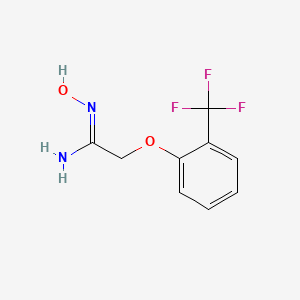

Asymmetric Synthesis : A paper reports the asymmetric synthesis of (S)-3-Amino-4-methoxy-butan-1-ol, which is relevant in the preparation of chiral compounds and pharmaceuticals (Mattei et al., 2011).

Wirkmechanismus

- The primary targets of 4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol are not well-documented. However, it is used as a reagent in pharmaceutical synthesis, particularly in the development of tyrosine kinase 3 (FLT3) inhibitors based on 5-aryl-2-aminopyridines .

Target of Action

Always consult reliable scientific sources for the most up-to-date and accurate information . If you have any specific questions or need further clarification, feel free to ask! 🌟

Eigenschaften

IUPAC Name |

4-[(butan-2-ylamino)methyl]-2-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-4-9(2)13-8-10-5-6-11(14)12(7-10)15-3/h5-7,9,13-14H,4,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWZWSLGHXRVHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC(=C(C=C1)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B6352943.png)

![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B6352964.png)

![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B6352971.png)

![(Butan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B6352980.png)

![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol](/img/structure/B6352992.png)

![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B6352999.png)

![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353007.png)

![4-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6353024.png)